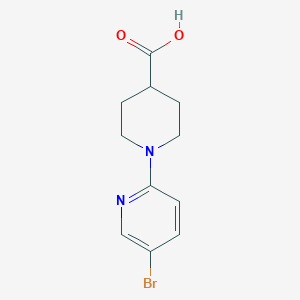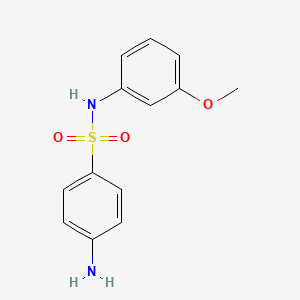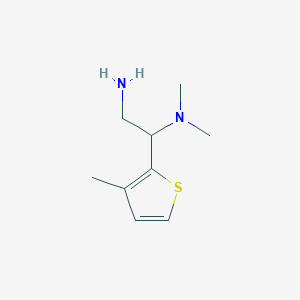
4-氨基-6-氯喹啉-3-羧酸
描述
4-Amino-6-chloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 3-position of the quinoline ring.
科学研究应用
4-Amino-6-chloroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive quinoline compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that quinoline derivatives have been found to have a wide range of biological activities .
Mode of Action
Quinoline, a weak tertiary base, can form salts with acids and exhibits similar reactions to pyridine and benzene. It can participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives have been reported to inhibit protein synthesis, food vacuole phospholipases, aspartic proteinases, and affect dna and rna synthesis .
生化分析
Biochemical Properties
4-Amino-6-chloroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 4-Amino-6-chloroquinoline-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of essential metabolites . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6-chloroquinoline-3-carboxylic acid involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. These interactions can lead to changes in gene expression, affecting the production of proteins and other essential biomolecules . Additionally, it may influence enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-chloroquinoline-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in changes in cellular function, potentially leading to altered metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 4-Amino-6-chloroquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in metabolic processes and gene expression . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
4-Amino-6-chloroquinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit specific enzymes involved in metabolic pathways, leading to changes in the production of essential metabolites . These interactions can have significant effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-6-chloroquinoline-3-carboxylic acid within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes.
Subcellular Localization
The subcellular localization of 4-Amino-6-chloroquinoline-3-carboxylic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinoline-3-carboxylic acid.
Amination: The 6-chloroquinoline-3-carboxylic acid is then subjected to an amination reaction to introduce the amino group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-6-chloroquinoline-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-Amino-6-chloroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Compounds such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 4-amino-6-chloroquinoline-3-methanol.
Substitution: Formation of 4-amino-6-substituted quinoline-3-carboxylic acid derivatives.
相似化合物的比较
4-Amino-6-chloroquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Amino-6-chloroquinoline-3-carboxylic acid.
Quinoline-3-carboxylic acid: A simpler derivative of quinoline without the amino and chloro substituents.
The uniqueness of 4-Amino-6-chloroquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
属性
IUPAC Name |
4-amino-6-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLMLAPEHHRBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588695 | |
| Record name | 4-Amino-6-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933740-79-5 | |
| Record name | 4-Amino-6-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)







